molecular formula C18H23N5O3 B1668204 Cafedrine CAS No. 58166-83-9

Cafedrine

Cat. No.: B1668204
CAS No.: 58166-83-9
M. Wt: 357.4 g/mol
InChI Key: UJSKUDDDPKGBJY-WFASDCNBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cafedrine is synthesized through the chemical linkage of norephedrine and theophylline. The synthesis involves the reaction of norephedrine with theophylline under specific conditions to form the desired compound. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the successful formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce this compound in bulk quantities. The production process is optimized for efficiency and cost-effectiveness while maintaining the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cafedrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Cafedrine has a wide range of scientific research applications across various fields:

    Chemistry: this compound is used as a model compound in studies involving cardiac stimulants and antihypotensive agents.

    Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: this compound is primarily used in medical research for its role in treating hypotension.

    Industry: In the pharmaceutical industry, this compound is used in the development of drugs and formulations aimed at managing hypotensive conditions.

Comparison with Similar Compounds

Cafedrine is unique due to its combination of norephedrine and theophylline, which provides a synergistic effect in increasing blood pressure. Similar compounds include:

Compared to these compounds, this compound offers a balanced approach by combining the effects of norephedrine and theophylline, making it effective in managing hypotensive conditions without causing excessive stimulation or side effects .

Biological Activity

Cafedrine, often used in combination with theodrenaline as Akrinor® (in a 20:1 ratio), is a sympathomimetic agent primarily utilized to manage hypotensive states during anesthesia and in emergency medicine. This article delves into the biological activity of this compound, exploring its pharmacodynamics, clinical applications, and research findings.

This compound exerts its effects through several mechanisms:

  • Beta-Adrenergic Receptor Activation : this compound primarily stimulates beta-adrenergic receptors, leading to increased cardiac contractility and heart rate. This is crucial for managing hypotension without significant increases in systemic vascular resistance .
  • Calcium Influx : Studies indicate that this compound enhances intracellular calcium levels ([Ca2+]i[Ca^{2+}]_i) in human tracheal epithelial cells, which is essential for various cellular functions, including muscle contraction and neurotransmitter release .
  • Phosphodiesterase Inhibition : this compound also inhibits phosphodiesterase, which contributes to increased levels of cyclic AMP (cAMP) in cardiac tissues, further enhancing cardiac contractility .

Pharmacokinetics

The pharmacokinetics of this compound has been evaluated through various studies:

  • Dose-Response Relationship : A study demonstrated a dose-dependent increase in mean arterial pressure (MAP) with median effective doses ranging from 0.31 to 1.25 mg/kg .
  • Gender Differences : Research indicates that gender may influence the effectiveness of this compound/theodrenaline, with females showing a quicker response in MAP elevation compared to males .

Clinical Applications

This compound is predominantly used in clinical settings for:

  • Management of Hypotension : It is administered during anesthesia to counteract hypotensive episodes effectively. In a study involving 353 patients, this compound/theodrenaline administration resulted in a significant increase in MAP within minutes without notable side effects on heart rate .
  • Obstetric Anesthesia : this compound is frequently used during cesarean sections and other obstetric procedures without adversely affecting fetal outcomes, as indicated by stable APGAR scores and umbilical cord pH levels .

Table 1: Clinical Efficacy of this compound/Theodrenaline

Study ReferencePatient PopulationDosage (mg/kg)MAP Increase (mmHg)Time to Peak Effect (min)
353 patients1.27 ± 1.011 ± 1617.4 ± 9.0
Cesarean section1.0 (this compound) + 50 µg/kg (theodrenaline)21.3N/A
General anesthesiaVariableSignificant increaseN/A

Case Study Insights

  • Maternal Hypotension Management : In a retrospective analysis involving patients treated for maternal hypotension during spinal anesthesia, this compound/theodrenaline significantly improved systolic blood pressure shortly after administration, demonstrating its rapid action and safety profile .
  • Heart Failure Considerations : A study noted that patients with heart failure required higher doses and longer times to achieve peak MAP compared to those without heart conditions, highlighting the need for tailored dosing strategies in vulnerable populations .

Properties

CAS No.

58166-83-9

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

IUPAC Name

7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H23N5O3/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2/h4-8,11-12,15,19,24H,9-10H2,1-3H3/t12-,15-/m0/s1

InChI Key

UJSKUDDDPKGBJY-WFASDCNBSA-N

SMILES

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C

Appearance

Solid powder

Key on ui other cas no.

58166-83-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-(2-(1-methyl-2-hydroxy-2-phenylethylamino)ethyl)theophylline
cafedrine
cafedrine hydrochloride
norephendrinetheophylline
norephendrinetheophylline mono-hydrochloride, (R-(R*,S*))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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